![molecular formula C7H4ClNOS B064050 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride CAS No. 182553-05-5](/img/structure/B64050.png)
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride
Overview
Description
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride is a chemical compound with the empirical formula C7H4ClNOS and a molecular weight of 185.63 . It is a solid substance .
Synthesis Analysis
The synthesis of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride involves the reaction of 4H-thieno[3,2-b]pyrroIe-5-carboxylic acid with phosphorus pentachloride in chloroform at 70°C . The reaction becomes brown and homogeneous after 15 minutes .Molecular Structure Analysis
The molecular structure of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride is represented by the SMILES stringClC(=O)c1cc2sccc2[nH]1
. Chemical Reactions Analysis
In one study, 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride was reacted with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate to produce ethyl 5-[2-(4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl)hydrazine-1-carbonyl]pyridine-2-carboxylate .Physical And Chemical Properties Analysis
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride is a solid substance . Its melting point is 204-206°C . The IR spectrum has peaks at 3260, 1670, 1496, 1468, 1439, 1377, 1301, 1266, 724, and 669 cm^-1 .Scientific Research Applications
Inhibition of Alphaviruses
Compounds with a thieno[3,2-b]pyrrole skeleton, such as thieno[3,2-b]pyrrole-5-carboxamides, have been found to inhibit alphaviruses, such as the chikungunya virus, and exhibit a broad spectrum of antiviral activity .
Inhibition of Neurotropic Alphaviruses
Some carboxamides were reported to inhibit neurotropic alphaviruses . This suggests that derivatives of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride could potentially be used in the treatment of diseases caused by these viruses.
Regulation of Histone Methylation
Thieno[3,2-b]pyrrole-5-carboxamides have been found to reversibly inhibit lysine-specific demethylases, which regulate histone methylation . This opens prospects of using them in oncology .
4. Inhibition of Hepatitis C Virus NS5B Polymerase Thieno[3,2-b]pyrroles without a carboxamide functionality behaved as allosteric inhibitors of hepatitis C virus NS5B polymerase . This suggests that 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride could potentially be used in the treatment of Hepatitis C.
Synthesis of New Antituberculostatic Agents
In continuation of studies on thienopyrrolecarboxylate derivatives, the synthesis of their hydrazide analogs from acids with a view to obtaining new antituberculostatic agents has been reported .
6. Synthesis of Functionalized 1,2-Diacyl Hydrazine Derivatives Functionalized 1,2-diacyl hydrazine derivatives have been synthesized as starting materials for further enlargement and complication of their molecules with the goal of searching for biologically active compounds .
Mechanism of Action
Target of Action
The primary targets of 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride are alphaviruses such as the chikungunya virus . It also targets lysine-specific demethylases (KDM1A and LSD1) , which regulate histone methylation . These targets play a crucial role in viral replication and gene expression, respectively .
Mode of Action
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride inhibits alphaviruses by an unknown mechanism . It also acts as a reversible inhibitor of lysine-specific demethylases . By inhibiting these enzymes, it disrupts the balance of histone methylation, a key factor in the regulation of gene transcription .
Biochemical Pathways
The compound affects the biochemical pathways related to viral replication and gene transcription. By inhibiting alphaviruses, it potentially disrupts the viral replication pathway . Its inhibition of lysine-specific demethylases affects the histone methylation pathway, impacting gene transcription .
Result of Action
The inhibition of alphaviruses by 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride could potentially lead to a decrease in viral replication . Its inhibition of lysine-specific demethylases may disrupt gene transcription, which could have various downstream effects depending on the genes affected .
properties
IUPAC Name |
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7(10)5-3-6-4(9-5)1-2-11-6/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQRJHHQMJRWME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406888 | |
Record name | 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4H-thieno[3,2-b]pyrrole-5-carbonyl chloride | |
CAS RN |
182553-05-5 | |
Record name | 4H-thieno[3,2-b]pyrrole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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